
(2-chlorophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-chlorophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The imidazole ring in the molecule is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, imidazole compounds are typically white or colorless solids that are highly soluble in water and other polar solvents . A similar compound was reported to be a yellow solid . More specific properties would require experimental determination or computational prediction.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Researchers have synthesized novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, which include structures similar to the compound . The study focused on the synthesis process and structural characterization, providing insights into the properties and potential applications of these compounds (Wang et al., 2015).
Antiviral Activity
- A study has been conducted on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. These compounds have shown some level of anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010).
Anticancer and Antimicrobial Agents
- Researchers have synthesized new compounds with 1,3-oxazole and pyridyl-pyrazoline structures that exhibited significant anticancer activity against various cancer cell lines. Additionally, these compounds have shown promising antibacterial and antifungal activities, suggesting their potential in treating microbial infections (Katariya et al., 2021).
Antioxidant Activity
- A series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized and showed potent in vitro antioxidant activity. This research highlights the potential of similar compounds in combating oxidative stress-related diseases (Reddy et al., 2015).
Pharmacological Evaluation
- Compounds similar to "(2-chlorophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone" have been synthesized and evaluated for their pharmacological properties, including antibacterial and antifungal activities. This study contributes to understanding the potential medical applications of these compounds (Mistry & Desai, 2006).
Molecular Docking Studies
- The molecular docking studies of tetrazole derivatives, which share structural similarities with the compound , have been carried out to understand their interactions within biological systems. This research provides valuable insights into the potential therapeutic applications of these compounds (Al-Hourani et al., 2015).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. A related compound has been classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Irritant 2, indicating potential hazards to aquatic life and risks of eye irritation . Users should always handle such compounds with appropriate safety precautions.
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of activities exhibited by imidazole derivatives , this compound could be of interest in various fields, including medicinal chemistry and drug development.
Mécanisme D'action
Target of Action
It’s worth noting that imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
These could potentially involve interactions with various enzymes, receptors, or other proteins, leading to alterations in cellular processes .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution
Result of Action
Given the range of activities exhibited by imidazole derivatives, the effects could potentially involve alterations in cellular processes, leading to various therapeutic outcomes .
Propriétés
IUPAC Name |
(2-chlorophenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-17-7-6-16-14(17)22(20,21)10-8-18(9-10)13(19)11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEJSZISWBBVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

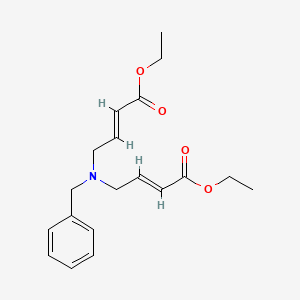
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)


![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2837777.png)
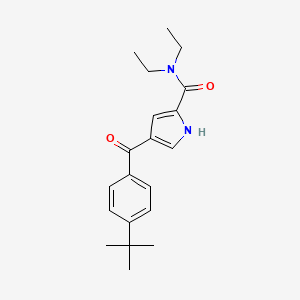
![2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2837781.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2837782.png)

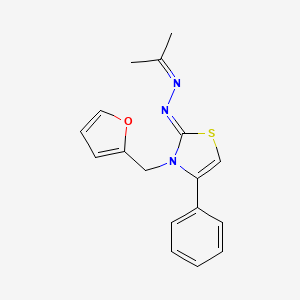
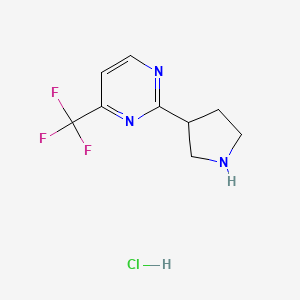
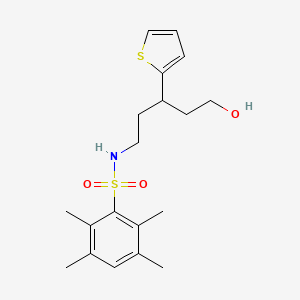
![1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2837787.png)
